2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol
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Overview
Description
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the octane backbone, followed by the introduction of the amino group and the methoxy group. The final step involves the formation of the phenol group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and phenol groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol can be compared with similar compounds such as:
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89645-01-2 |
---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-(8-amino-2,6-dimethyloctan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C17H29NO2/c1-13(9-11-18)6-5-10-17(2,3)15-12-14(20-4)7-8-16(15)19/h7-8,12-13,19H,5-6,9-11,18H2,1-4H3 |
InChI Key |
BFRSXHMRDKSNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)C1=C(C=CC(=C1)OC)O)CCN |
Origin of Product |
United States |
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